molecular formula C24H27ClN4O4S2 B2514140 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216678-85-1

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2514140
CAS No.: 1216678-85-1
M. Wt: 535.07
InChI Key: UJASQIMDZIVTBK-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O4S2 and its molecular weight is 535.07. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Research has demonstrated that benzofused thiazole derivatives possess significant antioxidant and anti-inflammatory activities. These compounds have been synthesized and evaluated for their capacity to scavenge reactive species and inhibit inflammatory responses, showing distinct activities comparable to standard references. This underscores their potential as templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Biological Importance and Synthetic Procedures

Benzothiazoles and their derivatives have been recognized for their broad spectrum of biological activities, including therapeutic potential as antitumor, antimicrobial, and CNS acting drugs. Reviews on synthetic procedures to access benzothiazoles highlight the versatility of these compounds in medicinal chemistry, emphasizing their role in developing new pharmacophores with varied biological activities (Rosales-Hernández et al., 2022).

Pharmacological Activities

Benzothiazole derivatives have been extensively explored for their pharmacological activities. They exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The structural features of benzothiazole compounds contribute to their efficacy and potential as therapeutic agents (Sumit et al., 2020).

Potential for Drug Design

The unique chemical structure of benzothiazole derivatives offers significant potential for drug design. Their ability to interact with various biological targets, coupled with the possibility of structural modification to enhance biological activity, makes them valuable scaffolds in medicinal chemistry. This versatility supports ongoing research efforts to exploit benzothiazole derivatives in the development of novel therapeutic agents with improved efficacy and safety profiles (Bhat & Belagali, 2020).

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2.ClH/c1-30-17-8-9-18(31-2)21-20(17)26-24(34-21)28(11-5-10-27-12-14-32-15-13-27)23(29)22-25-16-6-3-4-7-19(16)33-22;/h3-4,6-9H,5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJASQIMDZIVTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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